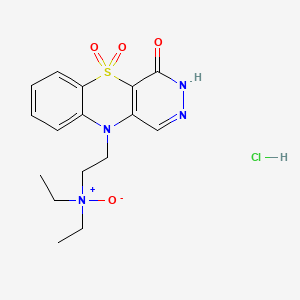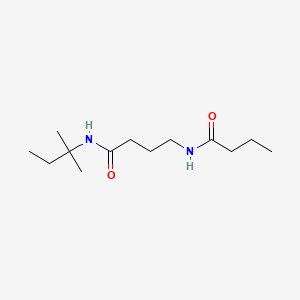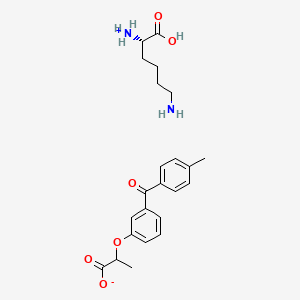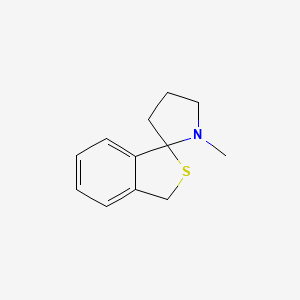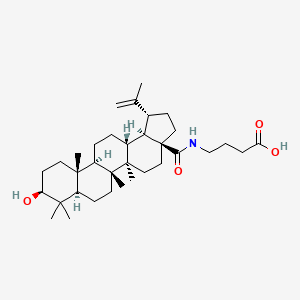
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid typically involves the derivatization of betulinic acid. Betulinic acid can be isolated from the bark of birch trees and other plant sources. The synthetic route involves the following steps:
Isolation of Betulinic Acid: Betulinic acid is extracted from plant material using solvents such as methanol or ethanol.
Derivatization: Betulinic acid is then reacted with 4-aminobutyric acid under specific conditions to form this compound. This reaction may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale extraction of betulinic acid followed by its chemical modification. The process would be optimized for yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the lupane skeleton can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and oxidative stress.
Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: The parent compound from which N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: A compound with structural similarities and comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific derivatization, which may enhance its biological activity and specificity compared to its parent compound and other similar triterpenoids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
174740-42-2 |
|---|---|
Formule moléculaire |
C34H55NO4 |
Poids moléculaire |
541.8 g/mol |
Nom IUPAC |
4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C34H55NO4/c1-21(2)22-12-17-34(29(39)35-20-8-9-27(37)38)19-18-32(6)23(28(22)34)10-11-25-31(5)15-14-26(36)30(3,4)24(31)13-16-33(25,32)7/h22-26,28,36H,1,8-20H2,2-7H3,(H,35,39)(H,37,38)/t22-,23+,24-,25+,26-,28+,31-,32+,33+,34-/m0/s1 |
Clé InChI |
YHNISVRBGHMCLY-YYUWZDJZSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



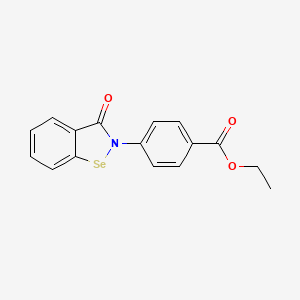
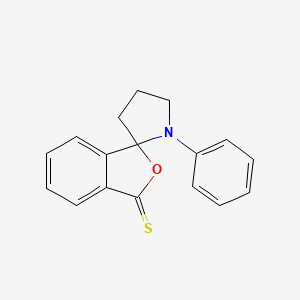

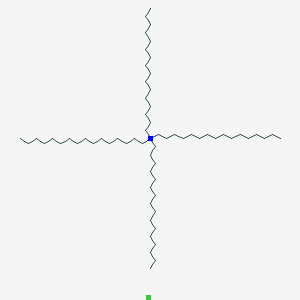

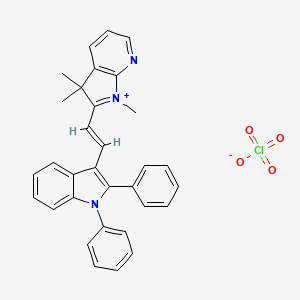
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
